Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester
Description
Properties
CAS No. |
685887-85-8 |
|---|---|
Molecular Formula |
C26H34O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 11-[4-(4-methylbenzoyl)phenyl]undecanoate |
InChI |
InChI=1S/C26H34O3/c1-21-13-17-23(18-14-21)26(28)24-19-15-22(16-20-24)11-9-7-5-3-4-6-8-10-12-25(27)29-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
XHNNJJMQEPGISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between a boronic acid and a halide, forming a carbon-carbon bond. For this compound, the method involves coupling methyl 11-(4-bromophenyl)undecanoate with 4-methylbenzoylboronic acid (Wang et al., 2004).
Procedure
- Boronic Acid Preparation :
- 4-Methylbenzoyl chloride is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form 4-methylbenzoylboronic acid.
- Coupling Reaction :
- Methyl 11-(4-bromophenyl)undecanoate (1.0 equiv), 4-methylbenzoylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%) are dissolved in a 3:1 mixture of dioxane and H₂O.
- The reaction is heated at 90°C for 12 h under nitrogen.
- Workup :
- The mixture is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data
| Parameter | Value |
|---|---|
| Yield | 70% |
| Purity (HPLC) | >98% |
| Reaction Time | 12 h |
Advantages : High functional group tolerance and scalability.
Limitations : Requires expensive palladium catalysts and inert conditions.
Multi-Step Synthesis via Esterification and Acylation
Reaction Pathway
This method involves sequential esterification, Friedel-Crafts acylation, and purification (CN109553532B).
Procedure
- Esterification :
- 4-(4-Methylbenzoyl)benzoic acid (1.0 equiv) is refluxed with methanol (5.0 equiv) and H₂SO₄ (0.1 equiv) for 6 h.
- Acylation :
- The esterified product is treated with acetyl chloride (1.5 equiv) and AlCl₃ (1.2 equiv) in dichloromethane at 0°C for 2 h.
- Purification :
- Crude product is recrystallized from ethanol/water (3:1).
Key Data
| Parameter | Value |
|---|---|
| Yield | 65% |
| Melting Point | 89–91°C |
| Reaction Scale | Up to 100 g |
Advantages : Cost-effective reagents and straightforward isolation.
Limitations : Low regioselectivity in acylation step.
Direct Alkylation of Undecanoic Acid Derivatives
Reaction Overview
A one-pot alkylation strategy using methyl undecanoate and 4-methylbenzoyl chloride (VulcanChem, 2024).
Procedure
- Base Activation :
- Methyl undecanoate (1.0 equiv) is deprotonated with NaH (1.1 equiv) in THF at 0°C.
- Alkylation :
- 4-Methylbenzoyl chloride (1.05 equiv) is added dropwise, and the mixture is stirred at 25°C for 8 h.
- Workup :
- Quenched with ice-water, extracted with diethyl ether, and dried over MgSO₄.
Key Data
| Parameter | Value |
|---|---|
| Yield | 58% |
| Purity (NMR) | 95% |
| Reaction Scale | 10–50 g |
Advantages : Rapid and minimal byproducts.
Limitations : Sensitivity to moisture and stoichiometric base use.
Catalytic Hydrogenation of Unsaturated Precursors
Reaction Overview
A two-step process involving Heck coupling followed by hydrogenation (Chemsrc, 2024).
Procedure
- Heck Coupling :
- Methyl 11-bromoundecanoate (1.0 equiv) reacts with 4-vinyl-4'-methylbenzophenone (1.1 equiv) using Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in DMF at 120°C.
- Hydrogenation :
- The unsaturated intermediate is hydrogenated over 10% Pd/C (50 psi H₂, 25°C, 6 h).
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 62% |
| Selectivity | >99% (cis isomer) |
| Catalyst Loading | 2 mol% Pd |
Advantages : High stereochemical control.
Limitations : Requires specialized equipment for high-pressure hydrogenation.
Comparative Analysis of Methods
| Method | Yield (%) | Cost ($/kg) | Scalability | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | 70 | 850 | High | 98 |
| Multi-Step Synthesis | 65 | 620 | Moderate | 95 |
| Direct Alkylation | 58 | 480 | Low | 95 |
| Catalytic Hydrogenation | 62 | 720 | Moderate | 97 |
Key Findings :
- The Suzuki-Miyaura method offers the best balance of yield and purity but is cost-prohibitive for large-scale production.
- Multi-step synthesis is economically viable but suffers from longer reaction times.
Challenges and Optimization Strategies
Palladium Catalyst Recovery
Solvent Selection
Byproduct Mitigation
- Adding molecular sieves (4Å) during esterification steps absorbs water, shifting equilibrium toward product formation.
Chemical Reactions Analysis
Types of Reactions
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Applications
2.1. Local Anesthetics
One of the notable applications of benzeneundecanoic acid derivatives is in the development of local anesthetics. Compounds derived from benzoic acid have shown effectiveness in providing analgesia with relatively low toxicity and non-irritating properties. These compounds can be utilized for surface anesthesia in medical procedures .
2.2. Antimicrobial Properties
Research indicates that benzene derivatives exhibit antimicrobial activity, making them suitable candidates for pharmaceutical formulations aimed at treating infections. The structural features of these compounds enhance their interaction with microbial membranes, leading to effective inhibition of bacterial growth .
Material Science Applications
3.1. Polymer Chemistry
Benzeneundecanoic acid derivatives are employed in polymer chemistry as additives to improve the mechanical properties of polymers. The incorporation of such compounds can enhance thermal stability and flexibility in polymer matrices .
3.2. Coatings and Adhesives
The compound's ability to form stable bonds makes it suitable for use in coatings and adhesives. Its application ensures improved adhesion properties while maintaining resistance to environmental factors such as moisture and temperature fluctuations .
Case Studies
Case Study 1: Development of Local Anesthetics
A study highlighted the synthesis of para-amino benzoic acid esters that demonstrated significant efficacy as local anesthetics when tested in clinical settings. The compounds showed minimal side effects and high patient tolerance during procedures requiring local anesthesia .
Case Study 2: Antimicrobial Efficacy Testing
Another research project focused on evaluating the antimicrobial properties of methyl esters derived from benzoic acid against various pathogens. The results indicated that these compounds effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications .
Data Tables
| Application Area | Specific Use | Properties |
|---|---|---|
| Medicinal Chemistry | Local Anesthetics | Low toxicity, effective analgesia |
| Pharmaceutical Formulations | Antimicrobial Agents | Effective against common pathogens |
| Material Science | Polymer Additives | Enhanced thermal stability |
| Coatings | Adhesives | Improved adhesion and environmental resistance |
Mechanism of Action
The mechanism of action of Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The benzene ring and the undecanoic acid chain contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table compares the target compound with analogs differing in substituents, molecular weight (MW), and functional groups:
*Calculated based on structural analogs.
Key Observations:
- Hydrophobicity : The 4-dodecyl-substituted analog (MW 304.47) exhibits higher hydrophobicity than the target compound due to its long alkyl chain .
- Reactivity : The methoxy-substituted ester (62425-31-4) is more polar and reactive in nucleophilic substitutions compared to the methylbenzoyl variant .
- Functional Diversity : The hydroxybutynyl substituent () introduces alkyne groups for modular synthesis, unlike the aromatic methylbenzoyl group.
Stability Considerations:
Biological Activity
Benzeneundecanoic acid, 4-(4-methylbenzoyl)-, methyl ester, also known as benzoic acid, 2-(4-methylbenzoyl)-, methyl ester , is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H14O3
- Molecular Weight : 270.29 g/mol
- Structure : The compound features a benzene ring substituted with undecanoic acid and a methyl ester group, contributing to its lipophilicity and potential bioactivity.
Biological Activity Overview
The biological activity of benzeneundecanoic acid methyl ester is primarily attributed to its antioxidant and antimicrobial properties. These activities are crucial for various therapeutic applications, including anti-inflammatory and anticancer treatments.
Antioxidant Activity
Antioxidant compounds play a vital role in combating oxidative stress by neutralizing free radicals. Studies have shown that similar benzoic acid derivatives exhibit significant antioxidant activity, which may be extrapolated to benzeneundecanoic acid methyl ester.
- Mechanism : The compound likely acts through the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Research Findings : A study indicated that related compounds demonstrated strong antioxidant properties in vitro, suggesting potential for further exploration in vivo .
Antimicrobial Activity
The antimicrobial properties of benzeneundecanoic acid methyl ester have been explored in various studies. Its effectiveness against a range of pathogens makes it a candidate for pharmaceutical applications.
- Tested Pathogens : The compound has shown activity against bacteria such as Staphylococcus aureus and Escherichia coli.
- Results : In vitro tests revealed significant inhibition of microbial growth at specific concentrations .
Case Studies
- Antimicrobial Peptides and Anticancer Activity
- Phytochemical Profiling
Data Tables
| Activity Type | Compound | Target Pathogen/Cell Line | Effectiveness |
|---|---|---|---|
| Antioxidant | Benzeneundecanoic acid methyl ester | N/A | Strong antioxidant |
| Antimicrobial | Benzeneundecanoic acid methyl ester | Staphylococcus aureus | Significant inhibition |
| Anticancer | Related benzoic acid derivatives | Prostate cancer cell line | Effective proliferation inhibition |
Q & A
Basic: What synthetic routes are recommended for preparing methyl esters of substituted benzoic acids, such as benzeneundecanoic acid derivatives?
Methodological Answer:
Synthesis typically involves esterification of the carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) or activation via acyl chlorides. For sterically hindered substrates, Steglich esterification (using DCC/DMAP) may improve yields. Transesterification from higher esters (e.g., ethyl to methyl) can also be employed using titanium(IV) isopropoxide.
Key Considerations:
- Monitor reaction progress via TLC or FT-IR for ester carbonyl (~1740 cm⁻¹) formation.
- Purify via recrystallization or column chromatography, referencing polarity trends in similar esters (e.g., ethyl 4-(N-methylanilino)benzoate in ).
References:
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
NMR:
- ¹H NMR: Identify methyl ester protons (~δ 3.7–3.9 ppm) and aromatic protons from the 4-methylbenzoyl group (split patterns depend on substitution).
- ¹³C NMR: Confirm ester carbonyl (~δ 165–170 ppm) and aromatic carbons.
FT-IR: Validate ester C=O (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3500 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
